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Compound of Interest

Compound Name:
2-Ethyl-3-methyl-quinoline-4-

carboxylic acid

CAS No.: 74960-58-0

Cat. No.: B1595371

Get Quote

2-Ethyl-3-methyl-quinoline-4-carboxylic acid is a heterocyclic aromatic compound. The

quinoline core is a privileged structure in drug discovery, known for a wide range of biological

activities, including antimalarial, anticancer, and anti-inflammatory properties.[4][5][6] The

carboxylic acid moiety at the 4-position is often a critical pharmacophore, enabling interactions

such as salt bridges or hydrogen bonds with biological targets.[7]

Chemical Identifiers and Properties
A summary of the key computed and experimental properties for this compound is presented

below. These parameters are essential for experimental design, including solvent selection,

reaction condition optimization, and analytical method development.
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Property Value Source

CAS Number 74960-58-0 [1][2][8]

Molecular Formula C₁₃H₁₃NO₂ [1][2][8]

Molecular Weight 215.25 g/mol [1][2][8]

IUPAC Name
2-ethyl-3-methylquinoline-4-

carboxylic acid
[8]

Melting Point 279 °C [1][2]

Boiling Point (Predicted) 362.1 ± 30.0 °C [2]

Density (Predicted) 1.206 ± 0.06 g/cm³ [2]

pKa (Predicted) 1.15 ± 0.10 [2]

SMILES
CCC1=NC2=CC=CC=C2C(=C

1C)C(=O)O
[8]

InChIKey
DWQIFUQLSDIOAR-

UHFFFAOYSA-N
[8]

Part 2: Synthesis Methodology: The Pfitzinger
Reaction
The synthesis of substituted quinoline-4-carboxylic acids is classically achieved through several

named reactions, with the Pfitzinger and Doebner reactions being the most prominent.[9] For

the target compound, 2-Ethyl-3-methyl-quinoline-4-carboxylic acid, the Pfitzinger reaction

provides a direct and efficient route.

Causality of the Pfitzinger Reaction: This reaction leverages the condensation of isatin (or a

substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence

of a strong base. The base (e.g., potassium hydroxide) deprotonates the α-methylene group of

the carbonyl compound, forming an enolate. This enolate then acts as a nucleophile, attacking

the C-3 carbonyl of the isatin ring, which is subsequently opened. An intramolecular

condensation (cyclization) followed by dehydration yields the final quinoline-4-carboxylic acid

product. The choice of the carbonyl compound directly dictates the substituents at the 2- and 3-
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positions of the quinoline ring. For the target molecule, 2-pentanone is the ideal carbonyl

reactant.

Reactants

Reaction Process Workup & Isolation
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Caption: Workflow for the Pfitzinger synthesis of the target compound.

Detailed Experimental Protocol (Pfitzinger Synthesis)
This protocol is a self-validating system. Successful synthesis will be confirmed by the

precipitation of the product upon acidification, followed by characterization (e.g., melting point,

NMR) that matches known values.

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve 10.0 g of potassium hydroxide in 100 mL of absolute ethanol.

Addition of Reactants: To the basic solution, add 7.35 g (0.05 mol) of isatin. Stir the mixture

until the isatin is substantially dissolved. Subsequently, add 5.17 g (0.06 mol) of 2-pentanone

dropwise to the mixture.

Experimental Insight: A slight excess of the carbonyl compound is used to ensure the

complete consumption of the isatin starting material, simplifying purification.

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room

temperature. If any solid has formed, filter it off.

Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a

rotary evaporator.

Redissolution and Filtration: Dissolve the resulting residue in approximately 100 mL of warm

water. A small amount of insoluble, non-acidic byproduct may be present; filter this off if

necessary.

Precipitation: Cool the aqueous solution in an ice bath and slowly acidify it by adding

concentrated hydrochloric acid (HCl) dropwise with vigorous stirring, until the pH is

approximately 4.

Causality: The product exists as a potassium carboxylate salt in the basic solution.

Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which has low

water solubility and precipitates out of the solution.

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid

thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven.

The crude product can be further purified by recrystallization from a suitable solvent like

ethanol or acetic acid.

Part 3: Relevance in Drug Development and
Scientific Applications
Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry. Their rigid,

planar structure and the presence of the key carboxylic acid group make them effective binders

for various biological targets.

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Several quinoline-4-carboxylic acid

derivatives have been identified as potent inhibitors of DHODH, an essential enzyme in the de

novo pyrimidine biosynthesis pathway.[7][10] This pathway is critical for rapidly proliferating

cells, such as cancer cells, making DHODH an attractive therapeutic target. The carboxylic acid

moiety is often crucial for binding, forming a key salt bridge with an arginine residue (e.g.,

R136) in the enzyme's active site.[7] The structural similarity of compounds like 2-Ethyl-3-
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methyl-quinoline-4-carboxylic acid to known inhibitors like brequinar suggests potential

activity in this area.[7]

Anticancer and Other Applications: Beyond DHODH, this chemical class has been explored for

various other applications:

Sirtuin Inhibition: Certain derivatives have been designed as inhibitors of SIRT3, a

mitochondrial deacetylase implicated in cancer metabolism, presenting a therapeutic

strategy for leukemia.[11]

Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs, and new

derivatives are continuously being explored to combat drug resistance.[4][12]

General Cytotoxicity: The scaffold has demonstrated broad cytotoxic effects against various

cancer cell lines, with ongoing research to elucidate the specific mechanisms of action,

which may be independent of topoisomerase inhibition.[5][6]

Potential Biological Targets

Therapeutic Applications
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Caption: Potential biological targets and therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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